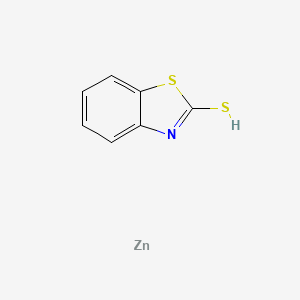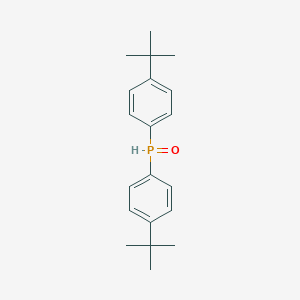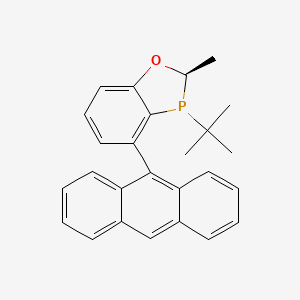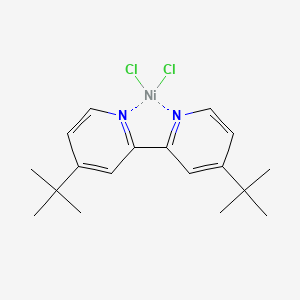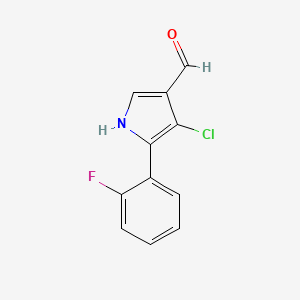
4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Overview
Description
4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound that contains both chlorine and fluorine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing groups (chlorine and fluorine) on the aromatic ring can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves the formation of the pyrrole ring followed by the introduction of the aldehyde group. One common method involves the reaction of 2-fluorobenzaldehyde with a suitable amine to form an intermediate, which is then cyclized to form the pyrrole ring. The chlorine atom is introduced through a halogenation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents that are environmentally benign and cost-effective are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under basic conditions.
Major Products
Oxidation: 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in biological systems involves its interaction with specific molecular targets. The electron-withdrawing groups (chlorine and fluorine) can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
- 4-chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
Uniqueness
4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the pyrrole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
IUPAC Name |
4-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-10-7(6-15)5-14-11(10)8-3-1-2-4-9(8)13/h1-6,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVGVEJDOHMXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CN2)C=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octyl 5-bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B8181564.png)
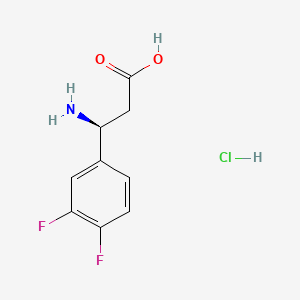
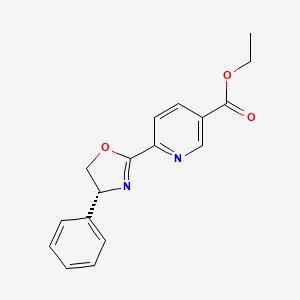
![N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8181584.png)
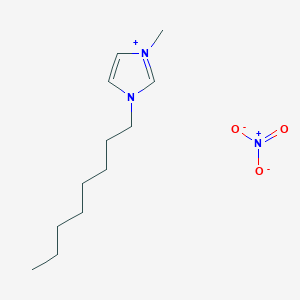
![3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone](/img/structure/B8181605.png)
![Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-](/img/structure/B8181615.png)
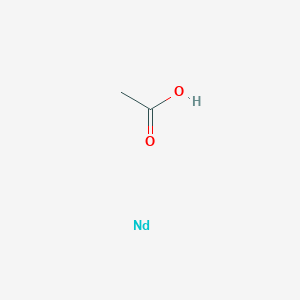
![1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)](/img/structure/B8181624.png)
![(S)-4-Chloro-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B8181625.png)
